

(R)-Monepantel: A Toxicological and Safety Profile for Non-Target Organisms

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Compound of Interest

Compound Name: (R)-Monepantel

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-Monepantel, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in veterinary medicine due to its novel mode of action against nematode parasites. Its high efficacy against multi-drug resistant nematode strains has led to its widespread use in livestock. This technical guide provides a comprehensive overview of the toxicity and safety profile of **(R)-Monepantel** in a range of non-target organisms. The selective action of Monepantel on a nematode-specific nicotinic acetylcholine receptor subunit confers a high degree of safety in vertebrate species. Extensive toxicological testing in mammals, including acute and chronic studies in rodents and dogs, has demonstrated a low order of toxicity. Furthermore, environmental risk assessments indicate a favorable profile, with low toxicity observed in aquatic organisms, soil fauna, and terrestrial plants. This document synthesizes the available quantitative data, details the experimental methodologies employed in key safety studies, and visualizes the pertinent biological pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Mammalian Toxicity

The safety of **(R)-Monepantel** in mammals has been extensively evaluated in various laboratory animal models, consistently demonstrating a low potential for toxicity.

Acute Toxicity

Acute toxicity studies in rats indicate that Monepantel has a low acute oral and dermal toxicity, with LD50 values for both routes of administration being greater than 2000 mg/kg body weight. [1] Safety pharmacology studies in rats have shown no adverse effects at a dose of 2000 mg/kg bw.[1]

Repeated Dose Toxicity

Multiple repeated-dose toxicity studies have been conducted in mice, rats, and dogs to assess the potential for adverse effects following prolonged exposure to Monepantel. The liver has been identified as the primary target organ in these studies.[1]

Table 1: Summary of Repeated Dose Toxicity Studies of Monepantel in Mammals

Species	Study Duration	Route of Administration	NOEL/NOAEL	Key Findings	Reference
Mouse	18-month	Dietary	NOEL: 1.5 mg/kg bw/day	Increased liver weights and fatty liver at higher doses. Not considered carcinogenic.	[1]
Rat	13-week	Dietary	NOEL: 15 mg/kg bw/day	Main targets were the liver and lipid metabolism.	[1]
Rat	104-week	Dietary	NOEL: 4.63 mg/kg bw/d	Reduced body weight and increased organ weights at higher doses. Not carcinogenic.	
Dog	52-week	Dietary	NOAEL: 3 mg/kg bw/day	Effects on lipid metabolism, plasma proteins, and liver weight at higher doses.	[1]

Ecotoxicity

The potential environmental impact of **(R)-Monepantel** has been assessed across various non-target organisms, including aquatic species, soil organisms, and terrestrial plants.

Aquatic Toxicity

Monepantel is considered to be of low toxicity to aquatic organisms.^[2] Due to its low water solubility, testing is often conducted using Water Accommodated Fractions (WAF).

Table 2: Aquatic Ecotoxicity of Monepantel

Species	Endpoint	Value	Exposure Duration	Test Guideline	Reference
Oncorhynchus mykiss (Rainbow Trout)	LC50	> 1.2 mg/L	96 hours	OECD 203	
Daphnia magna (Water Flea)	EL50 (Immobilisation)	4.9 mg/L	48 hours	OECD 202	^[3]
Pseudokirchneriella subcapitata (Green Algae)	EC50 (Growth Inhibition)	> 1.2 mg/L	72 hours	OECD 201	

Terrestrial Ecotoxicity

Studies on terrestrial non-target organisms indicate a low risk associated with the use of Monepantel.

Monepantel is not expected to have an adverse impact on soil microflora.^[2]

The safety of Monepantel and its primary metabolite, Monepantel sulfone, to dung-dwelling insects has been evaluated. The results indicate a high margin of safety for these organisms at expected environmental concentrations.

Table 3: Toxicity of Monepantel and its Sulfone Metabolite to Dung Fauna

Organism	Compound	Endpoint	Value (mg/kg substrate)	Reference
Scathophaga stercoraria (Dung Fly)	Monepantel	NOEC	>1000	[4]
Monepantel sulfone	NOEC	500	[4]	
Aphodius constans (Dung Beetle)	Monepantel	NOEC	250	[4]
Monepantel sulfone	NOEC	125	[4]	

Despite extensive searches of publicly available literature and regulatory databases, no quantitative data on the acute or chronic toxicity of **(R)-Monepantel** to avian species were found. Standard avian toxicity tests are typically conducted on species such as the Bobwhite quail (*Colinus virginianus*) for acute oral toxicity (LD50) and the Mallard duck (*Anas platyrhynchos*) for dietary toxicity (LC50). The absence of such data represents a gap in the complete environmental risk profile of the compound.

Monepantel has been shown to have no significant adverse effects on the germination and growth of non-target plants at a concentration of 100 mg/kg dry soil.[2] Studies on oilseed rape, soybean, and oat showed no impact on seedling emergence or growth.[2]

Experimental Protocols

The toxicity studies cited in this guide were conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity in Rats (adapted from OECD 423)

A representative protocol for an acute oral toxicity study is the Acute Toxic Class Method.

- Test Animals: Healthy, young adult female Wistar rats, fasted overnight prior to administration.[5]
- Administration: A single oral dose of the test substance is administered by gavage.[5] The study follows a stepwise procedure with the use of defined doses. Typically, a starting dose of 300 mg/kg or 2000 mg/kg is used with a group of three animals.[5]
- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5] Observations are made frequently on the day of dosing and at least once daily thereafter.[5]
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[5]

Daphnia sp. Acute Immobilisation Test (adapted from OECD 202)

This test assesses the acute toxicity of a substance to *Daphnia magna*.

- Test Organisms: Young daphnids, less than 24 hours old at the start of the test.[6]
- Test Conditions: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[6] At least five concentrations are used, with a control group.[6]
- Observations: The number of immobilised daphnids is recorded at 24 and 48 hours.[6] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[7]
- Data Analysis: The results are used to calculate the concentration that causes immobilisation in 50% of the daphnids (EC50) at 48 hours.[6]

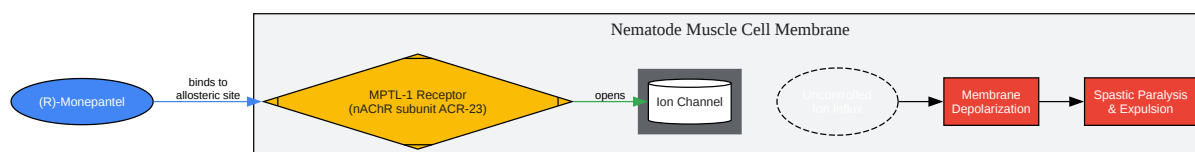
Signaling Pathways and Mode of Action

Primary Mode of Action in Nematodes

The high safety margin of Monepantel in non-target organisms is primarily due to its specific mode of action in nematodes. Monepantel targets a nematode-specific subunit of the nicotinic

acetylcholine receptor (nAChR), designated as ACR-23 or MPTL-1.[8] This receptor is part of the DEG-3 subfamily of nAChRs, which is absent in mammals.[8]

Monepantel acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the MPTL-1 receptor.[9] Binding of Monepantel to an allosteric site within the transmembrane domain of the receptor leads to the irreversible opening of the ion channel.[4] [10] This results in a constant, uncontrolled influx of ions, causing depolarization of the muscle cells, spastic paralysis, and ultimately the expulsion of the nematode from the host.[9]



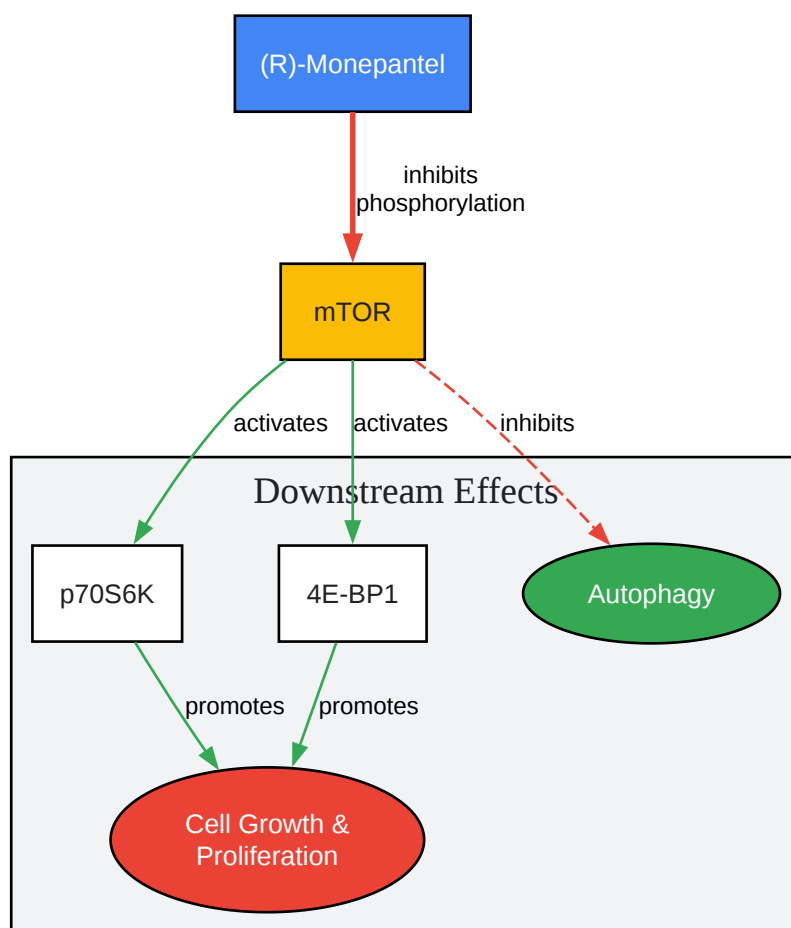
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Primary mode of action of Monepantel in nematodes.

Off-Target Effects: mTOR Signaling Pathway

In addition to its primary anthelmintic activity, Monepantel has been shown to exhibit off-target effects on the mammalian Target of Rapamycin (mTOR) signaling pathway.[11][12] This pathway is a central regulator of cell growth, proliferation, and survival. The inhibition of the mTOR pathway by Monepantel has been investigated for its potential anti-cancer properties. [11][13]

Monepantel inhibits the phosphorylation of mTOR, which in turn prevents the activation of its downstream effectors, such as p70S6K and 4E-BP1.[12][14] The deactivation of this pathway can lead to the induction of autophagy, a cellular process of self-degradation of cellular components.[12][13][15]



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Off-target inhibition of the mTOR signaling pathway by Monepantel.

Conclusion

The available toxicological and ecotoxicological data for **(R)-Monepantel** indicate a high safety margin for non-target organisms. Its nematode-specific mode of action is a key factor in its low toxicity to mammals and other vertebrates. In the environment, Monepantel demonstrates low toxicity to aquatic organisms, dung fauna, and plants. While a data gap exists for avian toxicity, the overall safety profile of **(R)-Monepantel** is favorable. The off-target inhibition of the mTOR pathway is an area of ongoing research, primarily for its therapeutic potential, and does not appear to contribute to adverse toxicological outcomes at therapeutic doses used in veterinary medicine. This comprehensive profile supports the continued safe use of **(R)-Monepantel** as a valuable tool in the management of parasitic nematode infections in livestock.

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References

- 1. ema.europa.eu [ema.europa.eu]
- 2. Monepantel: the most studied new anthelmintic drug of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the *Caenorhabditis elegans* acetylcholine receptor ACR-23 | The EMBO Journal [link.springer.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. agc-chemicals.com [agc-chemicals.com]
- 8. Monepantel - Wikipedia [en.wikipedia.org]
- 9. agc-chemicals.com [agc-chemicals.com]
- 10. Structural insights into the molecular effects of the anthelmintics monepantel and betaine on the *Caenorhabditis elegans* acetylcholine receptor ACR-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monepantel antitumor activity is mediated through inhibition of major cell cycle and tumor growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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